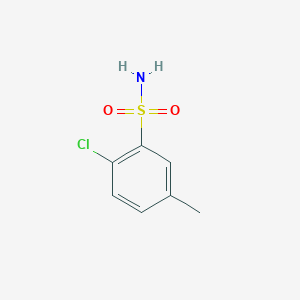

4-Chloro-m-toluenesulfonamide

Description

Contextualization within the Broader Field of Sulfonamide Chemistry

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine group (R-SO₂NR'R''), is a cornerstone of modern chemical and medicinal science. wikipedia.orgnih.gov These organosulfur compounds are typically crystalline and relatively unreactive, which historically made them useful for the derivatization and identification of amines. wikipedia.org The synthesis of sulfonamides is classically achieved through the reaction of a sulfonyl chloride with an amine, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.org

Sulfonamides are structurally similar to p-aminobenzoic acid (PABA), a vital component for bacterial synthesis of folic acid. This structural mimicry allows them to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS), thereby halting bacterial growth. nih.govwikipedia.org This mechanism forms the basis for the antibacterial activity of sulfa drugs, the first of which was discovered in 1932. wikipedia.orgnih.gov Beyond their antimicrobial properties, sulfonamides exhibit a wide array of pharmacological activities, including roles as diuretics, anticancer agents, carbonic anhydrase inhibitors, anti-inflammatory agents, and antiviral compounds. wikipedia.orgekb.eg

Significance of Chloro-Substituted Toluenesulfonamides in Contemporary Chemical Science

The introduction of a chloro-substituent onto the toluenesulfonamide framework gives rise to compounds with unique properties and applications. Chloro-substituted toluenesulfonamides, such as N-chloro-p-toluenesulfonamide (Chloramine-T), are notable for their role as versatile reagents in organic synthesis. atamanchemicals.comresearchgate.net Chloramine-T, for instance, acts as a source of electrophilic chlorine and is utilized in a variety of transformations including the synthesis of vicinal aminoalcohols and various heterocyclic compounds. researchgate.netatamanchemicals.com

The presence of chloroethyl groups, as seen in N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, imparts alkylating capabilities. These compounds can undergo nucleophilic substitution reactions and are investigated for their potential in developing anticancer drugs that function by cross-linking DNA. Furthermore, chloro-substituted toluenesulfonamides serve as disinfectants, biocides, and agents for parasite control. atamanchemicals.comataman-chemicals.com The sodium salt of N-chloro-p-toluenesulfonamide, for example, is used for drinking water disinfection and in various medical and veterinary settings. atamanchemicals.comataman-chemicals.comatamanchemicals.com

Evolution of Research Perspectives on Arylsulfonamide Derivatives

Research into arylsulfonamide derivatives has evolved significantly from the initial focus on their antibacterial properties. While the development of novel antimicrobial agents remains an active area of investigation, contemporary research has expanded to explore a much broader range of biological activities. tandfonline.comresearchgate.net Scientists are now designing and synthesizing novel arylsulfonamide derivatives as potential treatments for a variety of diseases, including cancer, viral infections, and inflammatory conditions. ekb.egresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGORVYVDJZWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278664 | |

| Record name | 4-Chloro-m-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3306-63-6 | |

| Record name | NSC9007 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-m-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 4 Chloro M Toluenesulfonamide

Electrophilic and Nucleophilic Reactivity of the Sulfonamide Moiety

The sulfonamide group is a cornerstone of the reactivity of 4-chloro-m-toluenesulfonamide, exhibiting both electrophilic and nucleophilic characteristics. researchgate.net This dual reactivity is centered around the sulfur and nitrogen atoms, respectively.

Reactions Involving the Sulfonyl Group

The sulfur atom in the sulfonyl group is highly electrophilic due to the presence of two strongly electron-withdrawing oxygen atoms. This makes it susceptible to attack by nucleophiles. While the S-N bond in sulfonamides is generally stable, reactions involving the cleavage of this bond can be achieved under specific conditions. thieme-connect.com For instance, N-alkylsulfonamides can undergo sp³ carbon-nitrogen bond cleavage in the presence of acid catalysts, generating carbocations that can then react with various nucleophiles. thieme-connect.com

Reactivity of the Nitrogen Atom in Sulfonamides

The nitrogen atom of the sulfonamide group possesses a lone pair of electrons, rendering it nucleophilic. wikipedia.orgresearchgate.net This nucleophilicity allows for a variety of reactions, most notably N-alkylation and N-acylation. The acidity of the N-H protons is a key factor governing the reactivity of the nitrogen atom. Deprotonation of the sulfonamide with a base generates a more potent nucleophilic anion, which can readily participate in substitution reactions. wikipedia.org

The nucleophilicity of the sulfonamide nitrogen is, however, lower than that of corresponding alkylamines, which can present challenges in certain synthetic transformations. thieme-connect.com Despite this, the nitrogen atom can act as a nucleophile in reactions with electrophilic centers. For instance, the reaction of sulfonamides with sulfonyl chlorides is a classic method for their synthesis, highlighting the nucleophilic character of the amine reacting with the electrophilic sulfonyl chloride. wikipedia.org

Halogenation and N-Chlorination Pathways in Sulfonamides

Halogenation, particularly N-chlorination, is a significant reaction pathway for sulfonamides, leading to the formation of N-halosulfonamides which are versatile reagents in their own right. atamanchemicals.comitu.edu.tr

Formation of N-Chlorosulfonamides

N-chlorosulfonamides can be readily prepared by the reaction of the parent sulfonamide with a chlorinating agent. beilstein-journals.org A common method involves the use of calcium hypochlorite (B82951) on moist alumina, which can produce N-chloro compounds in quantitative yields. beilstein-journals.org Other reagents like N-chlorosuccinimide (NCS) can also be employed. beilstein-journals.orgresearchgate.net The formation of the N-Cl bond introduces an electrophilic chlorine atom, transforming the sulfonamide into a potent oxidizing and chlorinating agent. researchgate.netatamanchemicals.com For example, N-chloro-p-toluenesulfonamide (the chlorinated form of the para-isomer of toluenesulfonamide, also known as Chloramine-T) is a well-known disinfectant and versatile reagent in organic synthesis. researchgate.netatamanchemicals.comthieme-connect.com

The stability of the resulting N-chlorosulfonamide can vary. For instance, N-chloro,N-propyl-p-toluenesulfonamide is known to undergo slow, spontaneous decomposition at room temperature. itu.edu.tr

Chlorine Transfer Reactions to Organic Substrates

N-chlorosulfonamides are effective chlorine transfer agents, capable of chlorinating a variety of organic substrates. researchgate.net These reactions can proceed through different mechanisms, including radical and polar pathways. beilstein-journals.org The chlorine potential of N-chlorosulfonamides increases with the acidity of the parent amide's protons. researchgate.net

Kinetic studies have shown that the transfer of chlorine from N-chlorosulfonamides to substrates like amines is a second-order reaction, first order in both the N-chlorosulfonamide and the amine. researchgate.net The rate of these reactions is influenced by the basicity of the amine, with more basic amines reacting more readily. researchgate.net N-chlorosulfonamides can also chlorinate sulfides, leading to the formation of sulfilimines and sulfoxides. researchgate.net Furthermore, they have been used for the chlorination of other organic molecules, including the conversion of secondary alcohols to α-chloro ketones. oup.com

The reactivity of N-chlorosulfonamides can be influenced by catalysts. For example, copper(I) complexes can catalyze the addition of N-alkyl-N-chlorosulfonamides to alkenes. beilstein-journals.org

Acylation and Other N-Functionalization Reactions

The nucleophilic nitrogen atom of this compound is a prime site for acylation and other N-functionalization reactions. ontosight.aiindexcopernicus.com These reactions are crucial for the synthesis of a wide array of derivatives with potential applications in various fields, including medicinal chemistry. researchgate.netmagtech.com.cn

N-acylsulfonamides are commonly synthesized by the acylation of sulfonamides using acylating agents such as acyl chlorides or carboxylic anhydrides. tandfonline.com These reactions can be performed under basic or acidic conditions, and are often facilitated by Lewis acid catalysts like BiCl₃, CeCl₃, ZnCl₂, and Cu(OTf)₂. tandfonline.com Copper(II) triflate (Cu(OTf)₂) has been shown to be a particularly efficient catalyst for the acylation of sulfonamides with acetic anhydride. tandfonline.com

The scope of acylation is broad, tolerating various functional groups on the sulfonamide and the acylating agent. tandfonline.com Besides acylation, other N-functionalization reactions are also possible. For instance, N-benzamidomethylation of 4-toluenesulfonamide has been achieved by reacting it with (benzamidomethyl)triethylammonium chloride. indexcopernicus.com This demonstrates the versatility of the sulfonamide nitrogen for the introduction of diverse functional groups.

Table of Reaction Conditions for the Acylation of p-Toluenesulfonamide (B41071)

| Entry | Catalyst (equiv) | Acylating Agent | Solvent | Yield (%) |

| 1 | Mg(OTf)₂ (0.001) | Acetic Anhydride | Dichloromethane (B109758) | No Reaction |

| 2 | Al(OTf)₃ (0.001) | Acetic Anhydride | Dichloromethane | 85 |

| 3 | Fe(OTf)₃ (0.001) | Acetic Anhydride | Dichloromethane | 92 |

| 4 | Ni(OTf)₂ (0.001) | Acetic Anhydride | Dichloromethane | 78 |

| 5 | Cu(OTf)₂ (0.001) | Acetic Anhydride | Dichloromethane | 95 |

| 6 | Zn(OTf)₂ (0.001) | Acetic Anhydride | Dichloromethane | 88 |

| 7 | Ga(OTf)₃ (0.001) | Acetic Anhydride | Dichloromethane | 90 |

| 8 | In(OTf)₃ (0.001) | Acetic Anhydride | Dichloromethane | 93 |

| 9 | Y(OTf)₃ (0.001) | Acetic Anhydride | Dichloromethane | 65 |

| 10 | La(OTf)₃ (0.001) | Acetic Anhydride | Dichloromethane | No Reaction |

| 11 | Er(OTf)₃ (0.001) | Acetic Anhydride | Dichloromethane | 75 |

| 12 | Bi(OTf)₃ (0.01) | Acetic Anhydride | Dichloromethane | 94 |

| 13 | Sc(OTf)₃ (0.01) | Acetic Anhydride | Dichloromethane | 91 |

| 14 | None | Acetic Anhydride | Dichloromethane | No Reaction |

Data sourced from a study on Cu(OTf)₂-mediated acylation of sulfonamides. tandfonline.com

N-Acylation of Sulfonamides

The nitrogen atom of the sulfonamide group in this compound can undergo acylation, a reaction that attaches an acyl group to the nitrogen. This transformation is a key method for synthesizing N-acylsulfonamides, a class of compounds with significant applications in medicinal chemistry. dergipark.org.trtandfonline.com

The acylation of sulfonamides can be achieved using various acylating agents, such as acyl chlorides or carboxylic anhydrides. tandfonline.com The reaction conditions often require the presence of a base or an acid catalyst to facilitate the process. tandfonline.com Lewis acids like zinc chloride (ZnCl2) and copper(II) triflate (Cu(OTf)2) have also been effectively employed to promote the N-acylation of sulfonamides. tandfonline.commdpi.com

For instance, the reaction of N-substituted-p-toluenesulfonamides with acetyl chloride or bromoacetyl bromide in the presence of a catalytic amount of anhydrous ZnCl2 yields N-acylated N-substituted sulfonamides in good yields. mdpi.com Similarly, Cu(OTf)2 has been shown to be a highly efficient catalyst for the acylation of sulfonamides with either carboxylic anhydrides or acyl chlorides under mild conditions. tandfonline.com

A study on the synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide) demonstrated that the reaction with excess acetyl chloride can produce the N-acylated product in high yield. dergipark.org.trdergipark.org.tr This highlights a viable route for the acylation of related chloro-substituted toluenesulfonamides.

Interactive Table: Catalysts and Reagents in N-Acylation of Sulfonamides

| Catalyst/Reagent | Acylating Agent | Substrate | Product | Yield | Reference |

| Anhydrous ZnCl2 | Acetyl chloride, Bromoacetyl bromide | N-substituted-p-toluenesulfonamides | N-acylated N-substituted sulfonamides | Good | mdpi.com |

| Cu(OTf)2 | Carboxylic anhydrides, Acyl chlorides | Sulfonamides | N-acylsulfonamides | Good to excellent | tandfonline.com |

| Acetyl chloride | Acetyl chloride | Sodium N-chloro-p-toluenesulfonamide | N-acetyl-4-methyl-benzenesulfonamide | 96% | dergipark.org.tr |

Alkylation of Sulfonamide Derivatives

Alkylation of the sulfonamide nitrogen introduces an alkyl group, further diversifying the chemical space of this compound derivatives. This reaction typically involves the deprotonation of the sulfonamide nitrogen by a base to form a nucleophilic anion, which then reacts with an alkylating agent. patsnap.com

The nucleophilicity of the sulfonamide nitrogen is reduced by the electron-withdrawing sulfonyl group, making direct alkylation challenging. researchgate.net However, various methods have been developed to overcome this. For example, copper(II) acetate (B1210297) has been used as a catalyst for the N-monoalkylation of sulfonamides with primary alcohols through a hydrogen autotransfer process. researchgate.net

Another approach involves the use of strong bases to generate the sulfonamide anion, which can then be alkylated. patsnap.com For instance, the photostimulated reaction of N,N-dibutyl-p-toluenesulfonamide with diphenylphosphide ions in liquid ammonia (B1221849) proceeds via an SRN1 mechanism, suggesting the involvement of radical intermediates in certain alkylation-type reactions. researchgate.net

Reactions Involving the Aromatic Ring System of Substituted Toluenesulfonamides

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing chloro and methyl substituents on the ring influence the rate and regioselectivity of these reactions. The chlorine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group. iptsalipur.org

Common EAS reactions include nitration, sulfonation, and halogenation. rutgers.edumasterorganicchemistry.com For example, nitration of a substituted benzene (B151609) ring is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com The position of the incoming nitro group on the this compound ring would be determined by the combined directing effects of the chloro and methyl groups.

Sulfonation, the introduction of a sulfonic acid group (-SO3H), is another important EAS reaction. It is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). masterorganicchemistry.com This reaction is reversible, which can be a useful feature in synthetic strategies. rutgers.edu

Derivatization Strategies for Enhanced Chemical Utility

Derivatization of this compound is a key strategy to modify its chemical and physical properties for specific applications. These strategies often involve the reactions discussed previously, such as N-acylation and N-alkylation, to create a library of related compounds.

One common derivatization technique is the conversion of the sulfonamide into a more reactive intermediate. For example, N-chloro-p-toluenesulfonamide (Chloramine-T) is a versatile reagent used in a wide range of organic transformations, including aminohydroxylation and aziridination of alkenes. thieme-connect.com The chloro-substituted analog, if converted to its N-chloro derivative, could exhibit similar reactivity.

Furthermore, derivatization can be employed to facilitate analysis. For gas chromatography (GC), for instance, derivatization is used to increase the volatility and improve the chromatographic properties of analytes. gcms.cz For a compound like this compound, this could involve alkylation or acylation of the sulfonamide group. gcms.cz For example, N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) is a reagent used to generate diazomethane (B1218177) for the methylation of acidic compounds. epa.govsettek.com A similar strategy could potentially be applied to derivatives of this compound.

The development of polymer-supported reagents, such as a polymer-supported N-benzyl-N-nitroso-4-toluenesulfonamide, offers advantages in terms of ease of purification and reduced risk of handling hazardous reagents. researchgate.net This approach could be adapted for the derivatization of this compound to create safer and more efficient synthetic methodologies.

Interactive Table: Derivatization Reagents and Their Applications

| Derivatization Reagent | Purpose | Target Functional Group | Resulting Derivative | Reference |

| Acetyl Chloride | N-Acylation | Sulfonamide | N-Acetylsulfonamide | dergipark.org.tr |

| Primary Alcohols (with Cu(OAc)2) | N-Alkylation | Sulfonamide | N-Alkylsulfonamide | researchgate.net |

| Nitric Acid / Sulfuric Acid | Nitration | Aromatic Ring | Nitro-substituted toluenesulfonamide | masterorganicchemistry.com |

| Fuming Sulfuric Acid | Sulfonation | Aromatic Ring | Sulfonated toluenesulfonamide | masterorganicchemistry.com |

| N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) | Methylation (via diazomethane) | Acidic protons | Methylated derivative | epa.govsettek.com |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Chloro M Toluenesulfonamide

High-Resolution Spectroscopic Methodologies for Structural Elucidation

High-resolution spectroscopic techniques are fundamental in confirming the molecular structure of 4-Chloro-m-toluenesulfonamide. These methods probe the atomic and molecular energetic levels, offering a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, N-acetyl-4-methyl-benzenesulfonamide, characteristic signals corresponding to the methyl and aromatic protons are observed. dergipark.org.tr For instance, the methyl group protons typically appear as a singlet, while the aromatic protons exhibit multiplets due to spin-spin coupling. core.ac.ukrsc.org The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, providing information about the electronic environment of the protons. semanticscholar.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information by detecting the chemical shifts of the carbon atoms in the molecule. The spectrum of N-acetyl-4-methyl-benzenesulfonamide, for example, displays distinct resonances for the methyl carbon, the aromatic carbons, and the carbonyl carbon, confirming the presence of these functional groups. dergipark.org.tr The chemical shifts in ¹³C NMR are also reported in ppm and are indicative of the carbon's hybridization and bonding environment. semanticscholar.org

Table 1: Representative NMR Data for a Related Sulfonamide Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.4 | s | Ar-CH₃ |

| ~7.3 - 7.8 | m | Aromatic-H | |

| ¹³C | ~21 | q | Ar-CH₃ |

| ~127 - 145 | m | Aromatic-C |

Note: This table is illustrative and based on data for similar toluenesulfonamide structures. Actual values for this compound may vary.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups. nih.govnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of sulfonamide derivatives reveals characteristic absorption bands. Strong peaks are typically observed for the asymmetric and symmetric stretching vibrations of the S=O group in the sulfonyl moiety. semanticscholar.org Other significant bands correspond to N-H stretching, C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring. dergipark.org.trsemanticscholar.org The presence of the chlorine atom influences the vibrational frequencies of the aromatic C-H bonds.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum would also show characteristic bands for the sulfonyl group and the aromatic ring, aiding in the comprehensive vibrational analysis of this compound. nih.govnih.gov

Table 2: Key Vibrational Frequencies for Toluenesulfonamide Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3400 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Asymmetric S=O Stretch | 1313 - 1385 | FT-IR |

| Symmetric S=O Stretch | 1149 - 1161 | FT-IR |

| S-N Stretch | 906 - 961 | FT-IR |

Data derived from studies on similar sulfonamide compounds. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy and precision. nfdi4chem.desemanticscholar.org By measuring the mass-to-charge ratio (m/z) of ions, HRMS can confirm the molecular formula of this compound. The high resolution allows for the differentiation of compounds with the same nominal mass but different elemental compositions. researchgate.netdtu.dk The fragmentation pattern observed in the mass spectrum can also provide structural information. nist.gov

Chromatographic and Mass Spectrometric Approaches for Analysis

Chromatographic techniques coupled with mass spectrometry are the methods of choice for the separation, identification, and quantification of this compound in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the quantitative analysis of sulfonamides. fu-berlin.deresearchgate.net The liquid chromatography step separates the target analyte from other components in a sample matrix. dphen1.com The separated compound is then ionized and introduced into the tandem mass spectrometer. In MS/MS, a specific parent ion is selected, fragmented, and one or more characteristic product ions are monitored, a technique known as multiple reaction monitoring (MRM). dphen1.com This highly specific detection method allows for accurate quantification even at very low concentrations. fu-berlin.deoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, particularly for volatile and thermally stable compounds. nih.govepa.gov For non-volatile compounds like sulfonamides, a derivatization step is often necessary to increase their volatility. weber.hu For instance, p-toluenesulfonamide (B41071) can be derivatized with pentafluorobenzyl bromide to form a di-(pentafluorobenzyl) derivative, which is then amenable to GC-MS analysis. nih.govresearchgate.net The GC separates the derivative, and the mass spectrometer provides its mass spectrum, confirming its identity through the characteristic fragmentation pattern. researchgate.net

UV Spectrophotometry for Purity Assessment

UV-Vis spectrophotometry serves as a straightforward and accessible method for the quantitative analysis and purity assessment of aromatic compounds like this compound. The technique is based on the principle that the aromatic ring and sulfonamide group constitute a chromophore that absorbs ultraviolet light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law.

For purity assessment, a standard of known purity is used to create a calibration curve by plotting absorbance versus concentration. The purity of an unknown sample can then be determined by measuring its absorbance under the same conditions and comparing it to the calibration standard. This method is particularly useful for detecting impurities that have different UV absorption spectra from the main compound.

While specific UV absorption data for this compound is not prominently published, analogous methods for related compounds are well-established. For instance, a liquid chromatographic method for p-toluenesulfonamide (p-TSA), a structurally similar compound, uses a UV spectrophotometric detector set at 229 nm for quantification in water samples. oup.com This method is reported to be linear for concentrations up to 40 mg/L, with a limit of detection of 0.001 mg/L. oup.com Similarly, a study on N-phenylbenzenesulfonamide reported its experimental UV-visible spectrum, which was then compared to spectra computed using time-dependent density functional theory (TD-DFT). researchgate.net A similar approach could be readily applied to this compound to establish a robust analytical method for routine purity checks.

| Parameter | Method Detail | Typical Wavelength |

| Technique | UV-Visible Spectrophotometry | ~220-240 nm |

| Principle | Beer-Lambert Law | |

| Application | Quantitative Analysis, Purity Assessment | |

| Reference Compound | p-Toluenesulfonamide | 229 nm |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. It provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure elucidation. It involves directing a beam of X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.

While the specific crystal structure of this compound is not publicly available, extensive crystallographic studies have been conducted on closely related sulfonamides. These studies provide insight into the expected structural features. For example, the structures of o-toluenesulfonamide (B73098) and 4-chlorobenzenesulfonamide (B1664158) have been determined. iucr.orgresearchgate.net These analyses reveal how molecules pack in the solid state, typically forming extensive networks of hydrogen bonds where the sulfonamide N-H groups act as hydrogen-bond donors and the sulfonyl oxygen atoms act as acceptors. iucr.org This hydrogen bonding often results in the formation of dimers, chains, or more complex three-dimensional frameworks. iucr.orgiucr.org

The table below presents representative crystallographic data from closely related toluenesulfonamide and chlorobenzenesulfonamide structures, illustrating the type of information obtained from a single-crystal XRD analysis.

| Parameter | o-Toluenesulfonamide iucr.org | 4-Chlorobenzenesulfonamide researchgate.net | N-(2-chlorophenyl)-4-methylbenzenesulfonamide nih.gov |

| Formula | C₇H₉NO₂S | C₆H₆ClNO₂S | C₁₃H₁₂ClNO₂S |

| Crystal System | Tetragonal | Monoclinic | Monoclinic |

| Space Group | I4₁/a | P2₁/n | P2₁/c |

| Unit Cell a (Å) | 18.670 (3) | - | - |

| Unit Cell b (Å) | 18.670 (3) | - | - |

| Unit Cell c (Å) | 9.057 (1) | - | - |

| Unit Cell α (°) | 90 | 90 | 90 |

| Unit Cell β (°) | 90 | - | - |

| Unit Cell γ (°) | 90 | 90 | 90 |

| Volume (ų) | 3157.0 (8) | - | - |

| Z (molecules/cell) | 16 | - | - |

| Key Interactions | N-H···O hydrogen bonds | N-H···O hydrogen bonds | N-H···O hydrogen bonds |

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of small, randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

Key applications of PXRD in the analysis of this compound include:

Phase Identification: The PXRD pattern of a synthesized batch can be compared to a reference pattern from a known pure sample to confirm its identity and crystalline form.

Polymorph Screening: Many organic molecules can crystallize in multiple different crystal structures, a phenomenon known as polymorphism. Different polymorphs can have different physical properties. PXRD is a primary tool for identifying and distinguishing between polymorphs. researchgate.net

Purity Analysis: PXRD can detect the presence of crystalline impurities, as they will produce their own characteristic diffraction peaks in the pattern.

Structure Solution: In cases where suitable single crystals cannot be grown, it is possible to solve the crystal structure ab initio from high-quality powder diffraction data using advanced computational methods. bradford.ac.uk For example, the crystal structures of several substituted arenesulfonamides have been successfully determined directly from powder data. bradford.ac.uk

Hyphenated Techniques for Comprehensive Compound Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the detailed analysis of complex mixtures and the unambiguous identification of compounds. For this compound, liquid chromatography-mass spectrometry (LC-MS) is a particularly relevant technique.

LC-MS combines the separating power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. An HPLC system separates the analyte from other components in a sample matrix. The eluent from the HPLC column is then introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

This technique is invaluable for:

Trace Analysis: LC-MS, especially when using tandem mass spectrometry (LC-MS/MS), provides extremely low detection limits, making it ideal for quantifying trace amounts of the compound. For related sulfonamides, detection limits in the low ng/g or µg/L range are routinely achieved. fu-berlin.descispace.com

Impurity Profiling: It can separate and identify process-related impurities or degradation products, even if they are structurally very similar to the parent compound.

Confirmation of Identity: The mass spectrometer provides molecular weight information and, in MS/MS mode, characteristic fragmentation patterns that serve as a molecular fingerprint, confirming the identity of the compound with a high degree of certainty. fu-berlin.demdpi.com

A typical LC-MS method for sulfonamide analysis involves reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with a modifier like formic acid to improve ionization. fu-berlin.descispace.com

| Technique | Separation Method | Detection Method | Key Applications |

| LC-MS | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Identity confirmation, Purity analysis, Trace quantification |

| LC-MS/MS | High-Performance Liquid Chromatography (HPLC) | Tandem Mass Spectrometry (MS/MS) | Structural elucidation, High-sensitivity quantification |

| GC-MS | Gas Chromatography (GC) | Mass Spectrometry (MS) | Analysis of volatile derivatives or impurities |

Theoretical and Computational Chemistry Investigations of 4 Chloro M Toluenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. These methods provide detailed information about geometric parameters, vibrational frequencies, and electronic orbitals.

Density Functional Theory (DFT) Studies (e.g., B3LYP)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid method, is widely employed for its accuracy in predicting molecular geometries and energies.

For analogous compounds like para-halogenated benzenesulfonamides, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to determine the optimized molecular structure. ahievran.edu.tr These calculations provide bond lengths, bond angles, and dihedral angles in the gaseous phase, which can be compared with experimental data from X-ray crystallography. For 4-chlorobenzenesulfonamide (B1664158), a close analog, the calculated geometric parameters show good agreement with experimental values, though predictable deviations exist, such as the overestimation of C-H and N-H bond lengths by the theoretical model. ahievran.edu.tr

The substitution of the benzene (B151609) ring with a sulfonyl group and a halogen atom induces changes in the ring's geometry. For instance, the bond angles at the points of substitution (C2–C1–C6 and C3–C4–C5) are typically larger than the ideal 120° of a perfect hexagon. ahievran.edu.tr

DFT calculations are also used to compute other key parameters that describe reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher polarizability and a greater ease of electronic transitions. researchgate.net

Table 1: Selected Optimized Geometric Parameters for 4-Chlorobenzenesulfonamide (Analog)

This table presents data for 4-chlorobenzenesulfonamide as a representative analog to illustrate the output of DFT calculations.

| Parameter | Bond/Angle | B3LYP/6-311++G(d,p) ahievran.edu.tr | Experimental (X-ray) ahievran.edu.tr |

|---|---|---|---|

| Bond Length (Å) | C1-S | 1.776 | 1.766 |

| S-O1 | 1.451 | 1.431 | |

| S-O2 | 1.451 | 1.433 | |

| S-N | 1.667 | 1.621 | |

| C4-Cl | 1.758 | 1.745 | |

| Bond Angle (°) | O1-S-O2 | 120.4 | 118.9 |

| C1-S-N | 106.8 | 107.5 | |

| C2-C1-C6 | 121.1 | 121.1 |

Gaussian-Type Orbital Atomic Orbital (GIAO) Method for Shielding Tensors

The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This quantum chemical calculation predicts the isotropic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

In a study of para-halogenated benzenesulfonamides, the molecular structures were first optimized using DFT at the B3LYP/6-311++G(d,p) level. ahievran.edu.tr Subsequently, GIAO calculations were performed to predict the ¹H and ¹³C NMR chemical shifts. The results for 4-chlorobenzenesulfonamide show a strong correlation between the theoretical and experimental values, confirming the reliability of the GIAO method for predicting the NMR spectra of such compounds. ahievran.edu.tr These calculations are invaluable for structural elucidation and for confirming the identity of synthesized compounds.

Table 2: Calculated and Experimental NMR Chemical Shifts (ppm) for 4-Chlorobenzenesulfonamide (Analog)

This table presents data for 4-chlorobenzenesulfonamide as a representative analog.

| Atom | Calculated (B3LYP) ahievran.edu.tr | Experimental ahievran.edu.tr |

|---|---|---|

| C1 | 142.9 | 141.2 |

| C2, C6 | 129.2 | 129.3 |

| C3, C5 | 131.0 | 129.5 |

| C4 | 138.8 | 138.6 |

| H2, H6 | 8.17 | 7.83 |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis explore the dynamic behavior of a molecule over time, including its different spatial arrangements (conformers) and its interactions with surrounding molecules like solvents.

Potential Energy Surface Scans for Conformer Identification

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable three-dimensional structures. A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more internal coordinates, typically dihedral angles. uni-muenchen.deq-chem.com By systematically rotating a specific bond and optimizing the rest of the molecule's geometry at each step, a PES scan can locate the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them. q-chem.com

For p-toluenesulfonamide (B41071) (PTS), a structural isomer of the title compound, a PES scan was conducted to identify the most stable conformer by rotating the dihedral angle around the C-S bond. researchgate.net This analysis reveals the energetic landscape of the molecule's rotation and helps to determine the preferred orientation of the sulfonamide group relative to the aromatic ring. This information is critical for understanding how the molecule will interact with biological targets.

Modeling of Solvent/Solute Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations are used to model the complex interactions between a solute (the molecule of interest) and the surrounding solvent molecules. These simulations can reveal how the solvent affects the solute's conformation, stability, and reactivity.

A study on 4-chloro-3-sulfamoylbenzoic acid, a compound structurally similar to 4-chloro-m-toluenesulfonamide, utilized MD simulations to understand the influence of water on its stability. researchgate.net By analyzing the trajectory of the atoms over time, researchers can derive radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. This provides a detailed picture of the solvation shell and the nature of hydrogen bonding between the solute and water, offering insights into the compound's solubility and stability in an aqueous environment. researchgate.net

Intermolecular Interaction Studies

In the solid state, molecules are organized into a crystal lattice through a network of intermolecular interactions. Understanding these interactions is key to explaining the crystal packing, polymorphism, and physical properties of a compound.

For sulfonamides, the primary intermolecular interaction is the strong hydrogen bond formed between the acidic N-H proton of the sulfonamide group and the electronegative oxygen atoms of an adjacent molecule. ahievran.edu.tr These N-H···O hydrogen bonds are a dominant force in the crystal packing of sulfonamides, often leading to the formation of distinct supramolecular structures like inversion dimers or infinite chains. ahievran.edu.trnih.gov

In the crystal structure of 4-chlorobenzenesulfonamide, molecules are linked by these N-H···O hydrogen bonds, creating a layered structure. ahievran.edu.tr The aromatic rings protrude from these polar layers, forming stacks. ahievran.edu.tr More complex analogs, such as 4-chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide, also exhibit these characteristic N-H···O hydrogen bonds that link molecules into inversion-related dimers. nih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions involved in different types of contacts are identified. For this compound, this analysis would provide quantitative insights into the packing of molecules in the solid state.

The analysis generates a three-dimensional Hirshfeld surface and corresponding two-dimensional "fingerprint plots," which summarize the intermolecular contacts. mdpi.com These plots represent the distribution of distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Each type of interaction (e.g., H···H, O···H, Cl···H) has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the crystal packing into contributions from various contact types. mdpi.com

For sulfonamide derivatives, studies have shown that H···H, O···H/H···O, and C···H/H···C interactions are typically the most significant. mdpi.com In the case of this compound, the presence of the chlorine atom would introduce Cl···H contacts, while the sulfonamide group would be a primary site for strong N-H···O hydrogen bonds, which are crucial for forming supramolecular structures. royalsocietypublishing.org A hypothetical breakdown of the intermolecular contacts for this compound, based on analyses of similar structures, is presented below. mdpi.comacs.org

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Contribution (%) | Description |

| H···H | ~40-50% | Represents the most abundant contacts, typical for organic molecules. |

| O···H/H···O | ~25-35% | Primarily corresponds to the strong N-H···O hydrogen bonds involving the sulfonamide group, as well as weaker C-H···O interactions. |

| C···H/H···C | ~8-15% | Relates to contacts between aromatic and methyl hydrogens and carbon atoms. |

| Cl···H/H···Cl | ~5-10% | Specific contacts involving the chlorine atom, contributing to the overall crystal packing. |

| Other (N···H, S···H, etc.) | <5% | Minor contributions from other possible interactions. |

The d_norm map would visually highlight the key contact points, with large red circular areas indicating strong hydrogen bonds (N-H···O), which are critical in the molecular assembly of sulfonamides. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals corresponding to the familiar Lewis structures of bonds, lone pairs, and core orbitals. ijaers.comijaers.com This analysis provides detailed insights into intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule. researchgate.net

For this compound, NBO analysis would elucidate the electronic structure in detail. A key aspect is the study of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). researchgate.net This energy value indicates the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Significant interactions expected in this compound would include:

Delocalization of the lone pair electrons on the nitrogen atom (LP(N)) and oxygen atoms (LP(O)) of the sulfonamide group into the antibonding orbitals of adjacent bonds (e.g., σ(S-O), σ(S-N), σ*(S-C)).

Interactions involving the π-system of the benzene ring, such as delocalization from π(C-C) orbitals to π*(C-C) orbitals.

Table 2: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) | Interaction Type |

| LP (N) | σ* (S-O) | ~5-10 | n → σ |

| LP (O) | σ (S-N) | ~8-15 | n → σ |

| LP (O) | σ (S-C) | ~6-12 | n → σ |

| π (C=C) | π (C=C) | ~15-25 | π → π |

| σ (C-H) | σ (S-C) | ~1-3 | σ → σ* |

NBO analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges, offering a quantitative picture of the electron distribution within the molecule. ub.edu

Quantum Theory of Atoms-in-Molecules (QTAIM) Approach

The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous method for partitioning the calculated electron density of a molecule into atomic basins. tandfonline.commdpi.com This approach allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density, ρ(r), at specific points called bond critical points (BCPs). researchgate.netnih.gov

Key parameters derived from QTAIM analysis include:

Electron Density (ρ(r)) at the BCP: The magnitude of ρ(r) correlates with the bond order or strength.

Laplacian of the Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a shared-shell interaction, typical of covalent bonds. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, characteristic of hydrogen bonds, ionic bonds, and van der Waals forces. researchgate.net

Total Energy Density (H(r)) at the BCP: The sign of H(r) can also help classify the nature of the interaction, particularly for hydrogen bonds.

For this compound, QTAIM analysis would be used to precisely define the nature of its covalent bonds (e.g., S=O, S-N, S-C, C-Cl) and to characterize any intramolecular hydrogen bonds. researchgate.netresearchgate.net For instance, an intramolecular H-bond between one of the amine hydrogens and a sulfonyl oxygen would be confirmed by the presence of a BCP between the H and O atoms.

Table 3: Illustrative QTAIM Topological Parameters for Selected Bonds in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

| S=O | ~0.30 | < 0 | < 0 | Shared-shell (Covalent) |

| S-N | ~0.18 | > 0 | < 0 | Polar Covalent |

| S-C | ~0.15 | > 0 | < 0 | Polar Covalent |

| C-Cl | ~0.14 | > 0 | < 0 | Polar Covalent |

| N-H···O (H-bond) | ~0.02 | > 0 | > 0 | Closed-shell (H-bond) |

These parameters provide a quantitative and physically grounded description of the chemical bonding within the molecule, complementing the orbital-based view of NBO analysis. tandfonline.com

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a vital tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and characterize transition states (TS). rsc.org For a molecule like this compound, computational methods could be used to study its synthesis, for example, the reaction between 3-methyl-4-chlorobenzenesulfonyl chloride and an amine.

The process typically involves:

Geometry Optimization: Calculating the minimum energy structures of reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products. This TS structure represents the highest energy point along the reaction coordinate.

Frequency Analysis: Performing vibrational frequency calculations to confirm that reactants and products are true minima (zero imaginary frequencies) and that the TS is a first-order saddle point (one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path downhill from the transition state to ensure it connects the intended reactants and products.

The primary output of such a study is the activation energy (Ea), which is the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate. For complex reactions, multiple pathways may be explored to determine the most favorable one. For instance, in amide bond formation involving sulfonamides, computational studies have detailed stepwise versus concerted mechanisms and the catalytic role of other species in the reaction mixture. rsc.org

Prediction of Spectroscopic Properties through Computational Methods

Density Functional Theory (DFT) calculations are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. researchgate.netnih.gov For this compound, these methods can simulate its vibrational (FT-IR and Raman) and NMR spectra.

Vibrational Spectra (FT-IR and Raman): Theoretical vibrational frequencies can be calculated by performing a frequency analysis on the optimized geometry of the molecule. karatekin.edu.tr Standard DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly employed. mdpi.com The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the computed wavenumbers are typically multiplied by a scaling factor. acs.orgmdpi.com Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific functional groups (e.g., S=O stretch, N-H bend). mdpi.comkaratekin.edu.tr

Table 4: Comparison of Selected Experimental and Hypothetical Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Experimental Range (cm⁻¹) (Typical for Sulfonamides) | Calculated (Scaled) Wavenumber (cm⁻¹) (Illustrative) |

| N-H stretch | 3350-3250 | ~3300 |

| C-H stretch (aromatic) | 3100-3000 | ~3050 |

| C-H stretch (methyl) | 2980-2870 | ~2950 |

| S=O asymmetric stretch | 1350-1310 | ~1330 |

| S=O symmetric stretch | 1160-1140 | ~1150 |

| S-N stretch | 940-830 | ~900 |

| C-Cl stretch | 800-600 | ~750 |

NMR Spectra (¹H and ¹³C): The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is the standard approach for calculating NMR chemical shifts. karatekin.edu.tr The calculations provide theoretical shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory. These predictions are valuable for assigning peaks in experimental spectra and for confirming the molecular structure. mdpi.comdntb.gov.ua

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding electronic transitions and chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. ossila.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor. mdpi.com

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor. mdpi.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, more reactive, and can be excited with less energy. ijaers.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfonamide group, while the LUMO would likely be a π* antibonding orbital distributed over the benzene ring. The energies of these orbitals can be used to calculate various global reactivity descriptors. researchgate.netresearchgate.net

Table 5: Illustrative Frontier Orbital Energies and Calculated Reactivity Descriptors for this compound

| Parameter | Formula | Illustrative Value |

| E_HOMO | - | -6.8 eV |

| E_LUMO | - | -1.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.3 eV |

| Ionization Potential (I) | -E_HOMO | 6.8 eV |

| Electron Affinity (A) | -E_LUMO | 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -4.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | 0.189 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 3.25 eV |

These descriptors provide a quantitative framework for predicting the chemical behavior and reactivity of the molecule in various chemical processes. mdpi.com

Crystal Engineering and Solid State Chemistry of Substituted Toluenesulfonamide Derivatives

Supramolecular Synthon Design in Chloro-Toluenesulfonamides

The design of supramolecular synthons is a cornerstone of crystal engineering, providing a strategic approach to constructing crystalline solids with desired properties. taylorfrancis.com In chloro-toluenesulfonamides, the sulfonamide group, with its multiple hydrogen bond donors and acceptors, presents a complex yet versatile platform for designing specific intermolecular interactions. nih.gov The challenge lies in predicting and controlling these interactions to form robust and predictable crystalline architectures. nih.govtezu.ernet.in

The concept of supramolecular synthons involves identifying and utilizing reliable non-covalent interactions to assemble molecules into ordered structures. tezu.ernet.in These synthons can be categorized as homosynthons, formed between identical functional groups, and heterosynthons, formed between different functional groups. tezu.ernet.in For sulfonamides, the potential for forming various synthons is high due to the presence of N-H donors and S=O acceptors. nih.govnih.gov

Role of Hydrogen Bonding in Crystal Architectures

Hydrogen bonding is a dominant force in the crystal packing of toluenesulfonamide derivatives, significantly influencing their molecular conformation and crystal architecture. The sulfonamide group itself is a potent hydrogen bonding moiety, capable of forming strong N-H···O interactions. nih.govresearchgate.net These interactions often lead to the formation of characteristic patterns such as dimers, chains, and sheets. nih.goviucr.org

For instance, in some crystal structures of related sulfonamides, molecules are linked by pairs of N-H···O hydrogen bonds, forming inversion dimers with an R2(8) ring motif. iucr.org These dimers can then be further linked by additional hydrogen bonds to form extended chains and three-dimensional frameworks. iucr.orgresearchgate.net The interplay of these hydrogen bonds dictates the final crystal architecture.

Exploration of Weak and Strong Intermolecular Interactions

Beyond the strong N-H···O hydrogen bonds, a variety of weaker intermolecular interactions also contribute to the stability and structure of chloro-toluenesulfonamide crystals. These include C-H···O, C-H···π, and halogen···halogen interactions. iucr.orgacs.org While individually weaker than conventional hydrogen bonds, the cumulative effect of these interactions can be significant in directing the crystal packing. libretexts.org

A systematic analysis of halogenated secondary aromatic sulfonamides has shown that both strong N-H···O hydrogen bonds and weaker interactions like halogen bonds (halogen···halogen, halogen···O, halogen···π), aromatic-aromatic stacking, and halogen···H contacts play important roles in the assembly of molecules. acs.org The presence of a chlorine atom in 4-chloro-m-toluenesulfonamide introduces the possibility of halogen bonding, which can influence the crystal packing in unique ways. acs.org

Cocrystallization and Polymorphism Studies

The ability of this compound to form multi-component crystals and exhibit polymorphism is a critical aspect of its solid-state chemistry, with significant implications for its physicochemical properties.

Design and Synthesis of Multi-Component Crystals (Salts and Cocrystals)

The formation of multi-component crystals, such as cocrystals and salts, is a well-established strategy in crystal engineering to modify the properties of a solid. worktribe.comacs.org Cocrystals are crystalline structures composed of two or more neutral molecular components held together by non-covalent interactions, while salts involve proton transfer between an acidic and a basic component. worktribe.com The distinction between a cocrystal and a salt can sometimes be subtle, depending on the pKa difference between the components and the precise location of a hydrogen atom. worktribe.com

The sulfonamide group in this compound provides a versatile handle for forming cocrystals with various coformers. nih.gov The design of these multi-component crystals often relies on the supramolecular synthon approach, where predictable hydrogen bonding patterns between the sulfonamide and a coformer are targeted. taylorfrancis.comnih.gov For example, the sulfonamide-syn-amide synthon has been explored in the cocrystallization of sulfonamides with amides and lactams. nih.gov

The synthesis of these multi-component crystals can be achieved through various methods, including solution-based techniques like slurry conversion and evaporative crystallization, as well as solid-state methods like grinding. mdpi.comacs.org The choice of method and solvent can significantly influence the outcome of the cocrystallization process. acs.org

Factors Influencing Polymorphism and Crystal Form Diversity

Polymorphism is the ability of a compound to exist in more than one crystalline form. acs.org These different polymorphs can exhibit distinct physical and chemical properties. Several factors can influence the crystallization of different polymorphs, including solvent, temperature, supersaturation, and the presence of impurities. tricliniclabs.com

For instance, a related compound, 4-chloro-5-chlorosulfonylsalicylic acid, has been shown to exhibit at least four different polymorphic forms when recrystallized from various solvents. mdpi.com This highlights the sensitivity of the crystallization process to the experimental conditions. The different polymorphs of this compound crystallized in different space groups and exhibited variations in their molecular arrangement, although they all featured dimeric structures based on strong O-H···O hydrogen bonds. mdpi.com

The screening for polymorphs is a crucial step in the development of any crystalline solid, as the most stable form is often desired for its consistent properties. tricliniclabs.com Techniques such as crystallization from a wide range of solvents, varying cooling rates, and desolvation of solvates are commonly employed to discover new polymorphic forms. tricliniclabs.com

Controlled Crystallization and Crystal Growth Phenomena

The ability to control the crystallization process is paramount for obtaining crystals of a desired size, shape, and polymorphic form. This involves a deep understanding of nucleation and crystal growth phenomena.

Solution crystallization is a widely used method where control over parameters such as supersaturation, temperature, and solvent choice is critical. mdpi.comresearchgate.net The solubility of the compound in different solvents is a key piece of information for designing a controlled crystallization process. researchgate.net For example, the solubility of p-toluenesulfonamide (B41071) has been determined in various solvents at different temperatures to provide the necessary data for process design and optimization. researchgate.net

Different crystallization techniques can be employed to achieve specific outcomes. Cooling crystallization, antisolvent crystallization, and evaporative crystallization are common methods used to induce supersaturation and promote crystal formation. mdpi.com The choice of technique can influence the resulting crystal form and its properties. For instance, antisolvent crystallization can be a suitable alternative for compounds with low solubility. mdpi.com

The presence of multiple potential supramolecular synthons can sometimes complicate controlled crystallization, as different interactions may lead to the formation of different polymorphs or cocrystals. tezu.ernet.in A thorough understanding of the phase diagram of the system can help in identifying the conditions that favor the formation of a specific crystalline phase. mdpi.com Ultimately, a robust and controlled crystallization process is essential for the reproducible production of this compound with the desired solid-state characteristics. tricliniclabs.com

Structural Databases and Recurrent Motifs in Sulfonamide Crystals

The study of crystal structures provides invaluable insights into the solid-state behavior of molecules, including their packing arrangements and intermolecular interactions. For sulfonamide derivatives, this analysis is crucial for understanding their physical properties and for the rational design of new materials, including pharmaceuticals.

Structural Databases: The Cambridge Structural Database (CSD)

A cornerstone in the field of crystal engineering is the use of structural databases. The most comprehensive repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD). wisc.educam.ac.ukre3data.org Established in 1965, the CSD contains over 1.3 million entries determined from X-ray and neutron diffraction analyses, making it an essential resource for scientists. cam.ac.ukre3data.org

The CSD is instrumental for systematic studies of molecular conformations and intermolecular interactions in families of related compounds. nih.govacs.org By mining the CSD, researchers can identify preferred conformations, recurring interaction patterns (synthons), and correlations between molecular structure and crystal packing. rsc.orguvic.ca This data-driven approach allows for the validation of computational models and provides a foundation for predicting the solid-state structures of new compounds. nih.govuvic.ca The CSD system includes powerful software tools like ConQuest for searching the database and Mercury for visualizing and analyzing crystal structures, which facilitate detailed studies of intermolecular contacts. wisc.edu

Analysis of the vast data within the CSD has revealed that the conformations of small molecules observed in crystal structures are generally of low energy and are relevant for applications like structure-based drug design. acs.org For sulfonamides, CSD-based studies have been fundamental in understanding conformational preferences and the geometry of the sulfonamide group itself. nih.govresearchgate.net

Recurrent Motifs in Sulfonamide Crystals

The crystal packing of sulfonamides is largely governed by a hierarchy of non-covalent interactions, with hydrogen bonding being the most dominant. The sulfonamide group (–SO₂NH–) is an excellent hydrogen-bond donor (the N–H proton) and has two strong acceptors (the sulfonyl oxygen atoms). researchgate.netiucr.org This functionality leads to the formation of robust and predictable supramolecular synthons.

Hydrogen-Bonding Patterns

Studies on numerous aromatic sulfonamide crystal structures have revealed several recurrent and characteristic hydrogen-bonding patterns. acs.orgacs.org The intermolecular hydrogen bonds between the sulfonamide N-H proton and a sulfonyl oxygen atom of a neighboring molecule are generally the strongest interactions, dictating the primary assembly of molecules in the crystal. acs.org These patterns can be classified into distinct motifs. acs.orgacs.org

A systematic analysis of secondary aromatic sulfonamides identified four primary one-dimensional (1D) chain patterns based on the N-H···O=S hydrogen bonds. acs.orgacs.org

| Hydrogen-Bonding Pattern | Description |

| Dimeric | Molecules form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating an R²₂(8) ring motif. These dimers then serve as building blocks for the larger crystal structure. acs.orgrsc.org |

| Zigzag | Molecules are connected in a zigzag chain, where enantiomeric synclinal conformers alternate. acs.org |

| Helical | Molecules with the same conformational chirality assemble into a helical chain along a screw axis. acs.org |

| Straight | Molecules form a straight or nearly straight chain through translational symmetry. acs.org |

Common Supramolecular Synthons

The most ubiquitous supramolecular synthon in primary and secondary sulfonamides is the hydrogen-bonded dimer, which forms a characteristic eight-membered ring, denoted by the graph-set notation R²₂(8). iucr.orgrsc.org This dimer motif is a robust and frequently observed feature in the crystal structures of toluenesulfonamide derivatives and other sulfonamides.

Another common motif is the catemer, where molecules are linked into a chain, often described with a C(4) graph set. iucr.orgnih.gov The competition between the formation of the R²₂(8) dimer and the C(4) catemer can lead to polymorphism, where a compound crystallizes in different forms with distinct packing arrangements and physical properties. rsc.org

Beyond the primary N-H···O hydrogen bonds, other weaker interactions play a significant role in stabilizing the three-dimensional crystal lattice. These include:

C-H···O interactions rsc.orgnih.gov

π-π stacking interactions researchgate.net

C-H···π interactions nih.govresearchgate.net

Halogen-based interactions (e.g., C-H···Cl) in substituted derivatives rsc.org

Crystallographic Data for Toluenesulfonamide Derivatives

The precise geometry of the molecules and their arrangement in the crystal are defined by crystallographic data obtained from single-crystal X-ray diffraction. While specific data for this compound is not detailed in the provided search results, the data for closely related compounds illustrate the typical parameters. For example, the structure of o-toluenesulfonamide (B73098) was redetermined with high precision. iucr.orgresearchgate.net

Below is a table showing representative crystallographic data for a related toluenesulfonamide derivative, illustrating the type of information stored in structural databases.

Table of Representative Crystallographic Data for o-Toluenesulfonamide iucr.orgresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.21 |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Unit Cell Dimensions | a = 18.670(3) Å, c = 9.057(1) Å |

| Unit Cell Volume | 3157.0(8) ų |

| Molecules per Unit Cell (Z) | 16 |

| Key Torsion Angle (C-C-S-N) | -65.8(2)° |

Data obtained from a single-crystal X-ray study at T = 299 K.

This structural information, once deposited in the CSD, becomes a valuable data point for broader analyses of sulfonamide crystal chemistry, contributing to the collective knowledge of recurrent motifs and packing preferences within this important class of compounds. iucr.org

Environmental Occurrence and Fate Research of Toluenesulfonamides

Detection and Quantification in Environmental Matrices

The detection of toluenesulfonamides in the environment is a key area of study, revealing their distribution across the water cycle.

Toluenesulfonamides are ubiquitously present in the aquatic environment. nih.govresearchgate.net Studies, particularly in regions like Berlin, Germany, have systematically detected compounds such as para-toluenesulfonamide (p-TSA), ortho-toluenesulfonamide (o-TSA), and benzenesulfonamide (B165840) (BSA) in various water sources. nih.govresearchgate.net

Concentrations of p-TSA are notably high in wastewater and in groundwater impacted by sewage, while lower, yet significant, concentrations are found in surface and drinking water. nih.govresearchgate.net For instance, a study in Berlin found p-TSA concentrations reaching up to 50.8 µg/L in wastewater and up to 41 µg/L in groundwater beneath a former sewage farm. nih.govresearchgate.net In surface water, the concentrations ranged from <0.02 to 1.15 µg/L, and in drinking water, they were found at levels up to 0.27 µg/L. nih.govresearchgate.net The presence of p-TSA in drinking water has led to suggestions that it should be a monitored substance due to its comparatively high concentrations. nih.govresearchgate.net In contrast, o-TSA and BSA are typically detected at considerably lower concentrations. nih.govresearchgate.net

Table 1: Concentration of Toluenesulfonamides in a German Study

| Compound | Water Matrix | Concentration Range (µg/L) |

|---|---|---|

| p-Toluenesulfonamide (B41071) (p-TSA) | Wastewater | <0.02 - 50.8 |

| Groundwater | <0.02 - 41 | |

| Surface Water | <0.02 - 1.15 | |

| Drinking Water | <0.02 - 0.27 | |

| o-Toluenesulfonamide (B73098) (o-TSA) | All Matrices | Considerably lower than p-TSA |

| Benzenesulfonamide (BSA) | All Matrices | Considerably lower than p-TSA |

The monitoring of toluenesulfonamides in environmental water samples has been made possible by the development of highly sensitive analytical methods. researchgate.net A prevalent and effective technique is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS or HPLC-MS/MS). nih.govresearchgate.netnih.gov This method allows for the detection of sulfonamides at very low concentrations, with limits of detection (LOD) reported as low as 0.02 µg/L. nih.govresearchgate.net

Sample preparation is a critical step for accurate quantification and typically involves a pre-concentration and clean-up process. nih.gov Solid-phase extraction (SPE) is a widely used technique for aqueous samples, which helps to remove matrix components that could interfere with the analysis. nih.govnih.gov Different SPE cartridges, such as Oasis HLB, have been evaluated to optimize the recovery of these compounds from various water matrices, including wastewater, surface water, and groundwater. nih.gov The combination of SPE with LC-MS/MS provides a robust and sensitive methodology for the routine monitoring of these contaminants. researchgate.netnih.govnih.gov

Environmental Transformation and Degradation Pathways

Understanding the transformation and degradation of toluenesulfonamides is crucial for assessing their environmental persistence.

Studies on the biodegradability of toluenesulfonamides suggest they are not easily broken down by microorganisms in the environment. nih.govoecd.org For example, p-toluenesulfonamide is classified as "not readily biodegradable". oecd.org In a Japanese MITI (Ministry of International Trade and Industry) test, p-toluenesulfonamide reached only 3% of its theoretical biochemical oxygen demand (BOD) over a four-week period. nih.gov This indicates that biodegradation is not an important environmental fate process for this compound in water and soil. nih.gov

Toluenesulfonamides exhibit high stability across a range of environmental conditions. nih.gov Specifically, p-toluenesulfonamide is reported to be stable in neutral, acidic, and alkaline solutions. oecd.orgnih.gov Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not considered an important environmental fate process for this compound class. nih.gov This is because they lack functional groups that typically hydrolyze under the pH conditions (pH 5 to 9) found in the environment. nih.gov

Environmental Persistence and Pathways

The combination of poor biodegradability and high chemical stability leads to the environmental persistence of toluenesulfonamides. oecd.org Once released into the environment, often through wastewater streams, these compounds are not effectively removed by natural degradation processes. nih.govoecd.org

Due to a low octanol-water partition coefficient (Koc), p-toluenesulfonamide is expected to have very high mobility in soil, meaning it is not likely to adsorb to suspended solids and sediment in water. nih.gov Furthermore, its low Henry's Law constant suggests that volatilization from water or moist soil surfaces is not a significant pathway. nih.gov This persistence and mobility mean that toluenesulfonamides can be transported through aquatic systems, leading to their presence in various water bodies, from wastewater to treated drinking water. nih.govresearchgate.net

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Reagent in Organic Synthesis

Chloramine-T (CAT), a derivative of toluenesulfonamide, is an inexpensive and environmentally benign reagent that has garnered substantial attention for its reactivity with a wide range of functional groups, enabling diverse chemical transformations. publish.csiro.aumanipal.edu It is known to act as a base and a nucleophile and can be utilized under acidic, neutral, or basic conditions. publish.csiro.aumanipal.eduresearchgate.net Its versatility makes it a staple in organic synthesis for reactions such as halogenation, cycloaddition, and the formation of various heterocyclic compounds. publish.csiro.auresearchgate.net

As a mild oxidant, Chloramine-T is effective for the oxidation of numerous organic moieties. publish.csiro.aumanipal.eduresearchgate.net The chlorine atom attached to the nitrogen is considered to have a positive charge, making the compound a source of electrophilic chlorine and a potent oxidizing agent. wikipedia.orgnih.gov It can oxidize a wide array of functional groups and has been used in the oxidation of amino acids like L-threonine in acidic media and benzyl (B1604629) alcohol. acs.orgscispace.com For instance, it oxidizes hydrogen sulfide (B99878) to elemental sulfur and can convert toxic mustard gas into a harmless crystalline sulfimide. wikipedia.orgatamanchemicals.com The reagent is also employed for the oxidative dehydrogenation of aromatic aldehyde phenylhydrazones to synthesize nitrile imines. sigmaaldrich.com Kinetic studies have been performed to understand the mechanism of these oxidation reactions under various conditions. nih.govacs.orgscispace.combohrium.com

A key aspect of the reactivity of Chloramine-T is its ability to function as a source of both halonium cations (specifically, electrophilic chlorine, Cl⁺) and nitrogen anions. publish.csiro.aumanipal.eduresearchgate.net This dual reactivity allows it to participate in a wide spectrum of electron transfer reactions. publish.csiro.au The N-Cl bond in Chloramine-T is the source of the electrophilic chlorine, which is responsible for its chlorinating and oxidizing properties. wikipedia.orgnih.gov Simultaneously, it can deliver a nitrogen-centered anion (tosylamide anion), which can act as a nucleophile in various addition and substitution reactions. publish.csiro.auresearchgate.netwikipedia.org This unique combination of properties makes it a valuable reagent for constructing complex molecules. publish.csiro.au